molecular formula C14H20N2O2 B1272299 3-Aminoethyl-1-N-Cbz-pyrrolidine CAS No. 811842-07-6

3-Aminoethyl-1-N-Cbz-pyrrolidine

Cat. No.: B1272299
CAS No.: 811842-07-6
M. Wt: 248.32 g/mol
InChI Key: ZKELBKKCCWEFAG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Aminoethyl-1-N-Cbz-pyrrolidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced or modified using various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-Aminoethyl-1-N-Cbz-pyrrolidine involves its interaction with various molecular targets, depending on the specific application. In proteomics research, it may interact with proteins to study their structure and function. The compound’s effects are mediated through its ability to form stable complexes with target molecules, facilitating their analysis and characterization .

Comparison with Similar Compounds

Uniqueness: 3-Aminoethyl-1-N-Cbz-pyrrolidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .

Properties

IUPAC Name

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELBKKCCWEFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373359
Record name 3-Aminoethyl-1-N-Cbz-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-07-6
Record name 3-Aminoethyl-1-N-Cbz-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-07-6
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